Ethyl 6-(2-benzimidazolylthio)caproate
Description
Ethyl 6-(2-benzimidazolylthio)caproate is a synthetic ester derivative combining a caproate backbone (six-carbon chain) with a benzimidazole-thioether functional group. The evidence instead focuses on simpler esters like ethyl caproate (ethyl hexanoate), a widely studied flavor compound.
Properties
Molecular Formula |
C15H20N2O2S |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethyl 6-(1H-benzimidazol-2-ylsulfanyl)hexanoate |
InChI |
InChI=1S/C15H20N2O2S/c1-2-19-14(18)10-4-3-7-11-20-15-16-12-8-5-6-9-13(12)17-15/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,16,17) |
InChI Key |
JCOPEZATMVEGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
- Ethyl caproate (ethyl hexanoate): A straight-chain ester with a fruity aroma, pivotal in food and beverage industries (e.g., Baijiu, pears, sake).
- Ethyl 6-(2-benzimidazolylthio)caproate: Contains a benzimidazole-thioether group, likely altering solubility, stability, and bioactivity compared to ethyl caproate.
Production Pathways
- Ethyl caproate: Produced via microbial esterification. For example, Clostridium species convert ethanol and acetic acid into ethyl acetate, which is further elongated to ethyl caproate through symbiotic fermentation.
- This compound: Likely synthesized via organic reactions (e.g., thiol-ene coupling or nucleophilic substitution), given the benzimidazole-thioether group. No microbial production pathways are documented in the evidence.
Flavor and Fragrance Contributions
Ethyl caproate is a dominant ester in natural products:
Ethyl caproate’s higher odor detection threshold (ODT) compared to ethyl butyrate makes it less potent but critical for balanced flavor profiles in foods. In contrast, this compound’s aromatic benzimidazole group might introduce bitter or sulfurous notes, reducing its suitability as a flavorant.
Microbial Interactions
Ethyl caproate’s synthesis correlates with microbial activity:
- Positive correlations : Hypopichia-Candida clade and Cladosporium (except for ethyl caproate).
- Negative correlations : Trichosporonaceae (with ethyl caproate).
The benzimidazole-thioether group in this compound could inhibit microbial growth, as benzimidazoles are known antifungals. This contrasts with ethyl caproate, which is often a metabolic byproduct of microbial fermentation.
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